7-(1-Naphthyl)-7-oxoheptanoic acid
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Overview
Description
7-(1-Naphthyl)-7-oxoheptanoic acid: is an organic compound characterized by the presence of a naphthalene ring attached to a heptanoic acid chain with a ketone functional group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Naphthyl)-7-oxoheptanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-acyl naphthalene.
Chain Extension: The acylated product undergoes a series of reactions to extend the carbon chain, typically involving Grignard reagents or organolithium compounds.
Oxidation: The final step involves the oxidation of the extended chain to introduce the ketone functional group at the seventh position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitrated, sulfonated, or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: 7-(1-Naphthyl)-7-oxoheptanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-(1-Naphthyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The naphthalene ring and ketone functional group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
- 1-Naphthalenesulfonic acid
- 1-Naphthaleneacetic acid
- 1-Naphthol
Comparison: 7-(1-Naphthyl)-7-oxoheptanoic acid is unique due to the presence of both a naphthalene ring and a ketone functional group on a heptanoic acid chain. This combination imparts distinct chemical and biological properties compared to other naphthalene derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-naphthalen-1-yl-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQDKZJQJMEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645319 |
Source
|
Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13672-47-4 |
Source
|
Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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